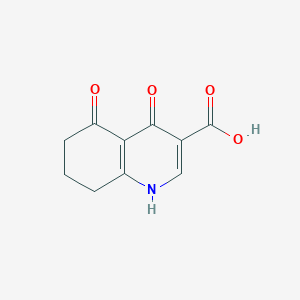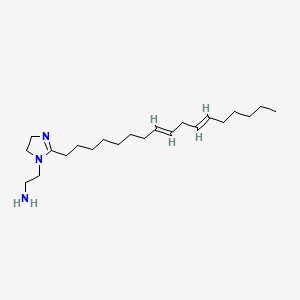
1-(4-Methoxybenzyl)piperazine dihydrochloride
Descripción general
Descripción
1-(4-Methoxybenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 1-(4-Methoxybenzyl)piperazine dihydrochloride typically involves the reaction of 1-(4-methoxybenzyl)piperazine with hydrochloric acid. The preparation methods can be categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Microwave-Assisted Synthesis: A simplified procedure for the preparation of monosubstituted piperazine derivatives involves the use of microwave reactors, which can accelerate the reaction and improve yields.
Industrial Production:
Batch Reaction Vessel: Industrial production often employs batch reaction vessels where the reaction is carried out at controlled temperatures and pressures to ensure high yields and purity.
Flow Reactors: Continuous flow reactors are also used in industrial settings to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
1-(4-Methoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction:
- Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives of the compound.
Substitution:
- Substitution reactions can occur at the piperazine ring or the methoxybenzyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals .
Biology:
- The compound is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors .
Medicine:
- As a pharmaceutical intermediate, it is used in the development of drugs for various therapeutic applications, including antipsychotics, antidepressants, and antiemetics .
Industry:
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound primarily acts on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Methoxybenzyl)piperazine dihydrochloride: This compound has a similar structure but with the methoxy group positioned at the 3-position instead of the 4-position.
1-(4-Fluorobenzyl)piperazine: This derivative has a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness:
- The presence of the methoxy group at the 4-position in 1-(4-Methoxybenzyl)piperazine dihydrochloride imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRLNPZCYJIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483171 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21868-01-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole](/img/structure/B1625942.png)

![1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one](/img/structure/B1625946.png)



![2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B1625950.png)

![N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine](/img/structure/B1625954.png)


![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)


